molecular formula C12H9F3N2O2 B14230304 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide CAS No. 499766-91-5

2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

Cat. No.: B14230304
CAS No.: 499766-91-5
M. Wt: 270.21 g/mol
InChI Key: ZWWNINLFWMKCLO-UHFFFAOYSA-N
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Description

2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction usually starts with the formation of an intermediate, which is then subjected to cyclization to form the oxazole ring. The presence of the trifluoromethyl group requires specific reagents and conditions to ensure its incorporation into the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and solvents is crucial to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents into the molecule.

Scientific Research Applications

2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
  • 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-sulfonamide
  • 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-thioamide

Uniqueness

2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

499766-91-5

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

2-methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C12H9F3N2O2/c1-7-16-10(12(13,14)15)9(19-7)11(18)17-8-5-3-2-4-6-8/h2-6H,1H3,(H,17,18)

InChI Key

ZWWNINLFWMKCLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C(=O)NC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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